Cas no 937604-47-2 (3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline)

3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a specialized heterocyclic compound featuring a chloro-substituted aniline moiety fused with a trifluoromethylated tetrahydroindazole scaffold. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both chloro and trifluoromethyl groups enhances its electrophilic character, facilitating selective functionalization. Its rigid, saturated indazole core contributes to steric stability, making it suitable for targeted molecular design. The compound’s well-defined stereochemistry and high purity ensure reproducibility in research and development settings. Its versatility in cross-coupling and nucleophilic substitution reactions underscores its value in medicinal chemistry and material science.
3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline structure
937604-47-2 structure
Product Name:3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline
CAS No:937604-47-2
MF:C14H13ClF3N3
MW:315.72133231163
MDL:MFCD08696854
CID:3060628
PubChem ID:19624456
Update Time:2025-05-22

3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
    • 3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline
    • 937604-47-2
    • EN300-231153
    • STK351443
    • 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
    • AKOS000315605
    • 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline
    • MDL: MFCD08696854
    • Inchi: 1S/C14H13ClF3N3/c15-9-5-3-6-10(19)12(9)21-11-7-2-1-4-8(11)13(20-21)14(16,17)18/h3,5-6H,1-2,4,7,19H2
    • InChI Key: JUTJLYGVIHJFHO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1N1C2CCCCC=2C(C(F)(F)F)=N1)N

Computed Properties

  • Exact Mass: 315.0750096Da
  • Monoisotopic Mass: 315.0750096Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 43.8Ų

3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline Pricemore >>

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3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:937604-47-2)3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline
Order Number:A1198223
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:36
Price ($):639.0/213.0
Email:sales@amadischem.com

Additional information on 3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline

Comprehensive Overview of 3-Chloro-2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline (CAS No. 937604-47-2)

3-Chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline (CAS No. 937604-47-2) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a chloro-substituted aniline moiety and a trifluoromethylated tetrahydroindazole ring, makes it a valuable intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its structural similarity to bioactive molecules targeting kinase inhibition and GPCR modulation, which are hot topics in precision medicine.

The compound's CAS number 937604-47-2 is frequently searched in chemical databases, reflecting its relevance in high-throughput screening and medicinal chemistry optimization. Recent trends show growing interest in fluorinated heterocycles, as the trifluoromethyl group enhances metabolic stability and membrane permeability—key properties addressed in AI-driven drug design discussions. The tetrahydroindazole core also aligns with current explorations of saturated nitrogen heterocycles to improve drug-like properties.

From a synthetic chemistry perspective, 3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline exemplifies modern scaffold-hopping strategies in fragment-based drug discovery. Its chloro-aniline segment allows for versatile derivatization via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, while the tetrahydroindazole provides a rigid conformational constraint. These features are particularly relevant for developing allosteric modulators, a trending focus in neuropharmacology and oncology research.

Analytical characterization of CAS 937604-47-2 typically involves advanced techniques like LC-MS and multidimensional NMR, with particular attention to the 1H-15N HMBC correlations of the indazole nitrogen. The compound's logP and pKa values (frequently queried in QSAR studies) contribute to its utility in lead optimization workflows. Computational chemists often investigate its molecular electrostatic potential to predict binding interactions with biological targets.

In material science applications, the trifluoromethyl-indazole-aniline hybrid structure shows promise for designing organic semiconductors and liquid crystal materials. The strong dipole moment created by the CF3 group and chloro substitution influences molecular packing, a critical factor in optoelectronic device development. This dual applicability in life sciences and advanced materials makes CAS 937604-47-2 a compelling subject for interdisciplinary research.

Environmental and ADME/Tox profiling of related compounds suggests that the tetrahydroindazole scaffold generally exhibits favorable metabolic stability compared to aromatic analogs. However, the chloroaniline component warrants careful assessment of oxidative metabolism pathways—a consideration highlighted in recent green chemistry initiatives. These aspects are crucial for researchers evaluating 937604-47-2 in the context of sustainable pharmaceutical development.

The synthesis of 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline typically involves Pd-catalyzed N-arylation of protected tetrahydroindazoles with ortho-chloro nitroarenes, followed by reduction. Recent patent literature describes improved routes using continuous flow chemistry, addressing common challenges in scale-up of polycyclic systems. Such process innovations respond to industry demands for cost-effective heterocycle synthesis.

With the rising importance of fluorine-containing drugs (comprising ~30% of recent FDA approvals), 937604-47-2 serves as a strategic building block for fluorine scan studies. Its 3D structural complexity (quantified by Fsp3 metrics) also aligns with current fragment-based drug discovery paradigms. These characteristics explain its inclusion in several commercial screening libraries for hit identification.

In conclusion, 3-Chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline represents a multifaceted research tool bridging medicinal chemistry, materials science, and process development. Its structural features address multiple contemporary challenges in small molecule design, from enhancing target engagement to optimizing physicochemical properties. As computational and synthetic methods advance, CAS 937604-47-2 will likely see expanded applications in cutting-edge research initiatives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:937604-47-2)3-chloro-2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline
A1198223
Purity:99%/99%
Quantity:5g/1g
Price ($):639.0/213.0
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